N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide

Medicinal chemistry Physicochemical profiling SAR studies

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920364-97-2) is a synthetic small molecule belonging to the pyridazine-ether-benzamide class, characterized by a 6-(4-fluorophenyl)pyridazine core linked via an ethylenedioxy spacer to a para-iodobenzamide terminus. With a molecular formula of C₁₉H₁₅FIN₃O₂ and a molecular weight of 463.2 g/mol, this compound is cataloged under PubChem CID 41527732 and is primarily utilized as a research tool in medicinal chemistry, particularly as a scaffold for kinase inhibitor development and as a synthetic building block for more complex molecular architectures.

Molecular Formula C19H15FIN3O2
Molecular Weight 463.251
CAS No. 920364-97-2
Cat. No. B2608750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide
CAS920364-97-2
Molecular FormulaC19H15FIN3O2
Molecular Weight463.251
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I)F
InChIInChI=1S/C19H15FIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
InChIKeyFYWUSRMAWNAASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920364-97-2): Structural Identity and Compound Class


N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920364-97-2) is a synthetic small molecule belonging to the pyridazine-ether-benzamide class, characterized by a 6-(4-fluorophenyl)pyridazine core linked via an ethylenedioxy spacer to a para-iodobenzamide terminus [1]. With a molecular formula of C₁₉H₁₅FIN₃O₂ and a molecular weight of 463.2 g/mol, this compound is cataloged under PubChem CID 41527732 and is primarily utilized as a research tool in medicinal chemistry, particularly as a scaffold for kinase inhibitor development and as a synthetic building block for more complex molecular architectures [2].

Why In-Class Pyridazine-Benzamide Analogs Cannot Simply Replace N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide


Within the pyridazine-ether-benzamide series, even minor alterations to the halogen identity, substitution position, or aryl ether composition produce divergent physicochemical and pharmacological profiles that preclude straightforward interchange. The para-iodo substitution on the benzamide ring imparts both distinct electronic properties (heavy atom effect, polarizability) and unique synthetic reactivity (aryl iodide as a cross-coupling handle) that are absent in chloro-, bromo-, 2-iodo, or non-halogenated congeners [1]. Furthermore, the 4-fluorophenyl group at the pyridazine 6-position contributes to a specific lipophilic-electronic balance (XLogP3-AA = 3.5) that differs markedly from the 4-ethoxyphenyl variant (XLogP3-AA ≈ 3.9), affecting membrane permeability and target engagement profiles [2]. These structural nuances translate into divergent biological outcomes within the pyridazine amide Syk inhibitor class, where early representatives proved highly potent but mutagenic, and only specific structural modifications yielded nonmutagenic, orally efficacious candidates [3].

Quantitative Differentiation Evidence for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920364-97-2)


Para-Iodo vs. Para-Chloro Benzamide: Computed Lipophilicity and Electronic Differentiation

The para-iodo substitution on the benzamide ring of CAS 920364-97-2 confers a computed XLogP3-AA of 3.5 and a molecular weight of 463.2 g/mol. In contrast, the directly analogous para-chloro congener, 3-chloro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS 920407-37-0), which bears a chlorine atom at the meta position of a related scaffold, exhibits a lower molecular weight of approximately 371.8 g/mol with reduced lipophilicity and diminished polarizability [1]. The iodine atom's greater van der Waals radius (1.98 Švs. 1.75 Šfor Cl) and higher polarizability (5.35 ų vs. 2.18 ų for Cl) contribute to enhanced halogen bonding potential and distinct target binding geometries that cannot be replicated by lighter halogens [2].

Medicinal chemistry Physicochemical profiling SAR studies

4-Iodo vs. 2-Iodo Regioisomer: Positional Differentiation in the Benzamide Ring

CAS 920364-97-2 (4-iodo substitution, para position) is structurally distinct from its 2-iodo regioisomer, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide (ortho-iodo). The para-iodo configuration places the heavy halogen atom at a maximal distance from the amide linkage, resulting in a linear molecular geometry with a computed topological polar surface area (TPSA) of 64.1 Ų and 6 rotatable bonds, whereas the ortho-iodo regioisomer introduces steric congestion near the amide bond, altering the conformational landscape and potentially restricting access to binding pockets [1]. This positional isomerism has been demonstrated to be critical in iodobenzamide-based imaging agents, where para-substituted [¹²⁵I]iodobenzamides exhibit distinct melanin-targeting and pharmacokinetic profiles compared to ortho-substituted variants [2].

Regiochemistry Target engagement Ligand design

4-Fluorophenyl vs. 4-Ethoxyphenyl Pyridazine Substituent: Lipophilicity and Metabolic Stability Differentiation

The 4-fluorophenyl substituent at the pyridazine 6-position of CAS 920364-97-2 contributes a computed XLogP3-AA of 3.5 and a molecular weight of 463.2 g/mol. In contrast, the 4-ethoxyphenyl analog, N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide (CAS 920249-94-1), has a molecular formula of C₂₁H₂₀IN₃O₃ with a molecular weight of 489.3 g/mol and an estimated XLogP3-AA of approximately 3.9 [1]. The increased lipophilicity of the ethoxy congener (ΔXLogP ≈ +0.4) predicts higher membrane partitioning but also potentially elevated metabolic liability via CYP450-mediated O-dealkylation of the ethoxy group, a metabolic soft spot absent in the fluorophenyl derivative [2]. The carbon-fluorine bond (bond dissociation energy ≈ 485 kJ/mol vs. ~358 kJ/mol for C-O in ethoxy) confers superior oxidative metabolic stability to the 4-fluorophenyl analog [3].

Metabolic stability Lipophilicity Drug design

Class-Level Evidence: Pyridazine Amide Scaffold as a Privileged Syk Kinase Inhibitor Pharmacophore

The pyridazine amide scaffold class, to which CAS 920364-97-2 structurally belongs, has been validated as a spleen tyrosine kinase (SYK) inhibitor pharmacophore through structure-guided optimization. Early representatives of this scaffold demonstrated high potency (SYK IC₅₀ values in the low nanomolar range) and selectivity but exhibited mutagenicity in the Ames assay using TA97a Salmonella strain [1]. Structure-activity relationship (SAR) studies identified that specific steric and electronic parameters, including ovality descriptors and the nature of aryl substituents, were critical drivers of both potency and genotoxicity. The optimized compound RO9021 (6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide) demonstrated oral efficacy in a mouse collagen-induced arthritis model with observable PK-PD correlation [2]. While CAS 920364-97-2 itself has not been directly profiled in published Syk assays, its structural features—including the 4-fluorophenyl group and 4-iodobenzamide terminus—are consistent with the key pharmacophoric elements identified in this validated scaffold series.

Kinase inhibition Autoimmune disease Immunology

Optimal Research and Industrial Application Scenarios for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920364-97-2)


Synthetic Intermediate for Late-Stage Diversification via Aryl Iodide Cross-Coupling

The para-iodo substituent on the benzamide ring enables a suite of palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck, Buchwald-Hartwig) that are inaccessible to chloro, bromo, or non-halogenated analogs. This allows CAS 920364-97-2 to serve as a versatile advanced intermediate for generating focused libraries of pyridazine-benzamide derivatives. The higher reactivity of aryl iodides compared to aryl bromides (relative oxidative addition rates: Ar-I > Ar-Br >> Ar-Cl) enables milder reaction conditions and broader substrate scope [1]. Procuring this compound as a single, well-characterized building block (PubChem CID 41527732, MW 463.2 g/mol, XLogP3-AA 3.5) eliminates the need for multi-step in-house synthesis of the pyridazine-ether core [2].

Kinase Inhibitor Lead Discovery Leveraging the Pyridazine Amide Pharmacophore

The pyridazine amide scaffold has been validated as a privileged pharmacophore for SYK kinase inhibition, with structure-guided optimization yielding nonmutagenic, orally efficacious candidates that suppress BCR, FcγR, and FcϵR signaling in human PBMCs and whole blood, and inhibit arthritis progression in murine models [3]. CAS 920364-97-2 retains the core pyridazine-ether motif and 4-fluorophenyl substituent that were critical for potency in the optimized series, while the 4-iodobenzamide terminus offers a divergent point for SAR exploration. Researchers focused on autoimmune indications (rheumatoid arthritis, lupus, asthma) or B-cell malignancies can use this compound as a starting scaffold for hit-to-lead campaigns targeting SYK or related tyrosine kinases.

Physicochemical Probe with Defined Lipophilicity for Membrane Permeability Studies

With a computed XLogP3-AA of 3.5, TPSA of 64.1 Ų, and a single hydrogen bond donor, CAS 920364-97-2 occupies a favorable region of CNS drug-like chemical space while retaining sufficient lipophilicity for cell membrane permeability [2]. The 4-fluorophenyl group provides a balanced lipophilic contribution without introducing the metabolic liabilities associated with alkoxy substituents (C-F bond dissociation energy ≈ 485 kJ/mol vs. ~358 kJ/mol for C-O bonds) [4]. This compound can serve as a calibrated reference standard in permeability assays (PAMPA, Caco-2, MDCK) when benchmarking new pyridazine-containing analogs, providing a consistent baseline for structure-permeability relationship studies.

Radiochemical Precursor for Iodine-125/131 Labeling in Targeted Imaging Probe Development

The para-iodobenzamide moiety provides a direct site for isotopic exchange or radioiodination, enabling conversion of CAS 920364-97-2 into [¹²⁵I]- or [¹³¹I]-labeled analogs for SPECT imaging or targeted radiotherapy applications. Iodobenzamide derivatives have established precedent as melanin-targeted imaging agents for melanoma detection [5]. The pyridazine-ether core provides additional opportunities for pharmacokinetic modulation of the radiotracer. The defined structure and commercial availability of the non-radioactive parent compound facilitate method development and cold standard characterization prior to hot labeling.

Quote Request

Request a Quote for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.